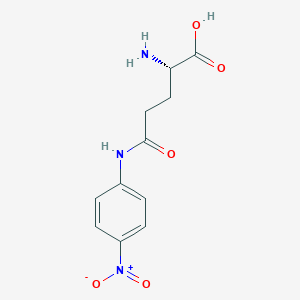

(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid

Descripción general

Descripción

p-Nitrofenil glutamyl anilida: es un compuesto orgánico sintético conocido por sus aplicaciones en investigación bioquímica. A menudo se utiliza como sustrato en ensayos enzimáticos para estudiar la actividad de varias enzimas, particularmente las involucradas en el metabolismo de la glutamina y compuestos relacionados .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: : La síntesis de p-nitrofenil glutamyl anilida típicamente implica la reacción de p-nitrofenil anilina con ácido glutámico. El proceso requiere un control cuidadoso de las condiciones de reacción, incluida la temperatura y el pH, para garantizar la formación del producto deseado .

Métodos de producción industrial: : La producción industrial de p-nitrofenil glutamyl anilida sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de control precisos para mantener condiciones de reacción óptimas y garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group on the phenyl ring acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) under specific conditions. For example:

- Hydrolysis of the amide bond occurs under acidic or basic conditions, yielding glutamic acid derivatives and 4-nitroaniline .

- Reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C or enzymatic reduction) converts the nitro group to an amine, forming (S)-2-Amino-5-((4-aminophenyl)amino)-5-oxopentanoic acid .

Oxidation and Reduction

The amino acid backbone and amide group participate in redox reactions:

- Oxidation of the terminal carboxylic acid can yield α-ketoglutarate analogs under strong oxidizing agents like KMnO₄ .

- Reduction of the amide carbonyl (e.g., using LiAlH₄) produces a secondary amine, though this is less common due to steric hindrance .

Enzymatic Reactions

This compound serves as a substrate for γ-glutamyltransferase (GGT) , an enzyme involved in glutathione metabolism. GGT cleaves the γ-glutamyl bond, releasing 4-nitroaniline and glutamic acid derivatives . This property is exploited in biochemical assays to measure GGT activity .

Coupling Reactions

The free amino and carboxylic acid groups enable peptide bond formation:

- Amide coupling with activated esters (e.g., EDC/NHS) facilitates conjugation with biomolecules .

- Schiff base formation with aldehydes or ketones occurs under mild acidic conditions, forming imine intermediates .

Table 1: Key Reaction Pathways and Conditions

Stability and Degradation

Aplicaciones Científicas De Investigación

Biochemical Research

Substrate for Enzymatic Reactions

One of the primary applications of (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid is as a substrate for gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of gamma-glutamyl groups to various amino acids and peptides, making this compound valuable for studying enzyme kinetics and mechanisms. The nitrophenyl group enhances the compound's reactivity and allows for easier detection of enzymatic activity through spectrophotometric methods .

Metabolic Studies

This compound is not a naturally occurring metabolite but has been found in individuals exposed to certain environmental conditions or chemicals. Its presence can be indicative of specific metabolic pathways, making it useful in toxicology studies and metabolic profiling .

Drug Development

Potential Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications due to its structural similarity to glutamate, a critical neurotransmitter. Modifications of this compound could lead to the development of novel drugs targeting glutamate receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Research

The compound's ability to inhibit certain enzymes involved in cancer metabolism positions it as a candidate for anticancer drug development. Studies are ongoing to evaluate its efficacy against specific cancer cell lines, focusing on its mechanism of action and potential synergistic effects with existing chemotherapeutics .

Biochemical Probes

Fluorescent Labeling

Due to the presence of the nitrophenyl group, this compound can be utilized as a fluorescent probe in cellular imaging studies. Researchers can track its incorporation into proteins or peptides, enabling visualization of biological processes in real-time .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for developing assays to measure gamma-glutamyl transpeptidase activity. Its quantification can provide insights into various pathological conditions where this enzyme is dysregulated .

Case Studies

Mecanismo De Acción

Mecanismo: : El mecanismo de acción del p-nitrofenil glutamyl anilida implica su interacción con enzimas específicas, como las glutaminasas. Estas enzimas catalizan la hidrólisis del compuesto, lo que da como resultado la formación de p-nitroanilina y ácido glutámico .

Dianas moleculares y vías: : Los principales objetivos moleculares del p-nitrofenil glutamyl anilida son las enzimas involucradas en el metabolismo de los aminoácidos. El compuesto interactúa con estas enzimas, lo que lleva a la activación o inhibición de vías metabólicas específicas .

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares al p-nitrofenil glutamyl anilida incluyen p-nitrofenil anilina, derivados del ácido glutámico y otros sustratos basados en nitroanilina .

Singularidad: : La singularidad del p-nitrofenil glutamyl anilida radica en su estructura específica, que le permite servir como sustrato versátil para varios ensayos enzimáticos. Su capacidad de experimentar reacciones específicas con enzimas lo convierte en una herramienta valiosa en la investigación bioquímica .

Actividad Biológica

(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid, also known as p-nitrophenyl glutamyl anilide, is a synthetic compound with significant applications in biochemical research. Its primary use lies in enzymatic assays, particularly those related to the metabolism of glutamine and other amino acids. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 7300-59-6 |

| Molecular Formula | C₁₁H₁₃N₃O₅ |

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | (2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |

| InChI Key | WMZTYIRRBCGARG-VIFPVBQESA-N |

| SMILES | C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)N+[O-] |

This compound exhibits its biological activity primarily through its interactions with various enzymes. The nitrophenyl group is known to participate in nucleophilic aromatic substitution reactions, which can affect enzyme kinetics and substrate specificity.

Target Enzymes

- Chymotrypsin : This enzyme is involved in protein digestion and is a common target for compounds with similar structures.

- Gamma-glutamyl transpeptidase : This enzyme plays a crucial role in amino acid metabolism, particularly in the catabolism of glutamine.

Pharmacokinetics

The pharmacokinetic properties of this compound resemble those of other amino acid derivatives, including absorption rates, distribution in tissues, metabolism, and excretion pathways. Factors such as pH and temperature can significantly influence these properties.

Enzymatic Assays

Research has shown that this compound serves as an effective substrate for various enzymatic assays. For example, studies have demonstrated its utility in measuring gamma-glutamyl transpeptidase activity, providing insights into metabolic disorders associated with amino acid metabolism.

Comparative Reactivity Analysis

A comparative study on small-molecule thiol surrogates indicated that compounds like this compound exhibit distinct reactivity profiles when interacting with thiol-containing compounds. This suggests potential applications in drug design and development targeting specific enzymatic pathways .

Environmental Factors Affecting Activity

The biological activity of this compound can be influenced by:

- pH Levels : Variations in pH can alter the ionization state of the compound, affecting its interaction with enzymes.

- Temperature : Higher temperatures may enhance reaction rates but could also lead to degradation of the compound.

- Presence of Other Compounds : Co-factors or inhibitors present in the assay environment can modify the efficacy and stability of the compound.

Propiedades

Número CAS |

7300-59-6 |

|---|---|

Fórmula molecular |

C11H13N3O5 |

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

(2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |

InChI |

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |

Clave InChI |

WMZTYIRRBCGARG-VIFPVBQESA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |

SMILES isomérico |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-] |

Key on ui other cas no. |

7300-59-6 |

Sinónimos |

7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.